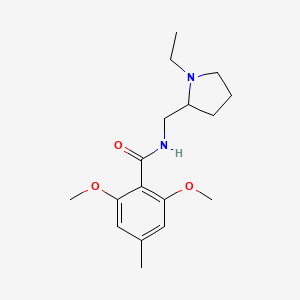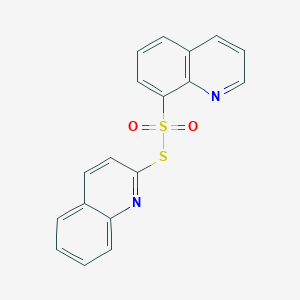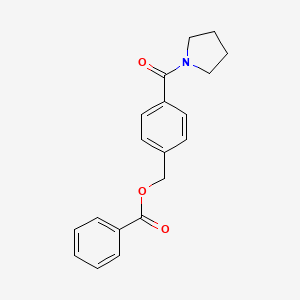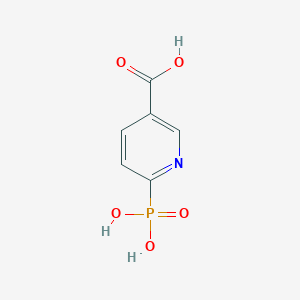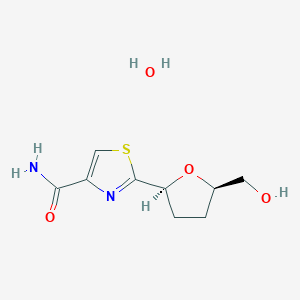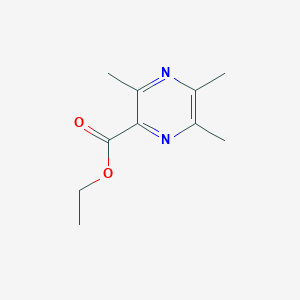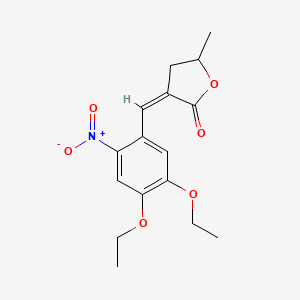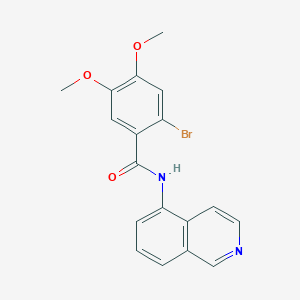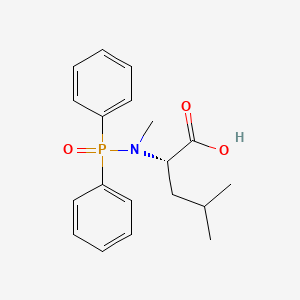
N-(Diphenylphosphoryl)-N-methyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylphosphoryl group, a methylamino group, and a 4-methylpentanoic acid backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of diphenylphosphine with a suitable alkylating agent to form the diphenylphosphoryl intermediate. This intermediate is then reacted with a chiral amine to introduce the methylamino group, followed by the addition of a 4-methylpentanoic acid moiety under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophiles employed.
Applications De Recherche Scientifique
(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a pharmacological agent in drug development.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can coordinate with metal ions, influencing catalytic activity in enzymatic reactions. The methylamino group may interact with biological macromolecules, modulating their function. The overall effect of the compound is determined by its ability to bind and alter the activity of these molecular targets, leading to various biochemical and physiological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene
Uniqueness
(S)-2-((Diphenylphosphoryl)(methyl)amino)-4-methylpentanoic acid is unique due to its specific stereochemistry and the presence of both diphenylphosphoryl and methylamino groups. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable tool in various research applications.
Propriétés
Numéro CAS |
62316-81-8 |
|---|---|
Formule moléculaire |
C19H24NO3P |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(2S)-2-[diphenylphosphoryl(methyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H24NO3P/c1-15(2)14-18(19(21)22)20(3)24(23,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18H,14H2,1-3H3,(H,21,22)/t18-/m0/s1 |
Clé InChI |
MNWGCFGMGBJOLK-SFHVURJKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)O)N(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


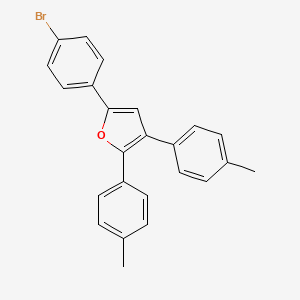
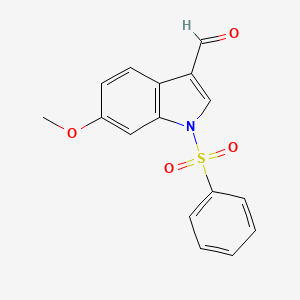
![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
